molecular formula C6H7N5O B1304386 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 62597-87-9

4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1304386
CAS No.: 62597-87-9
M. Wt: 165.15 g/mol
InChI Key: SYXCCEBHPKLNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition is significant because CDK2 is essential for cell cycle progression, and its inhibition can lead to cell cycle arrest, making it a potential candidate for cancer therapy . Additionally, this compound interacts with the mammalian target of rapamycin (mTOR), another critical enzyme in cell growth and proliferation . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis and inhibits proliferation by disrupting cell signaling pathways such as the mTOR and CDK2 pathways . This compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation . Furthermore, it influences cellular metabolism by altering the metabolic flux, leading to reduced energy production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDK2 and mTOR, inhibiting their kinase activity . This binding involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . The inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound can modulate gene expression by affecting the activity of transcription factors such as E2F and NF-κB, which are crucial for cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it induces rapid cell cycle arrest and apoptosis in cancer cells . Prolonged exposure can lead to the development of resistance, as cells adapt to the inhibitory effects of the compound . The stability of this compound is relatively high, but it can degrade over time, especially under oxidative conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity without a corresponding increase in therapeutic efficacy . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine . This compound can also affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and increased oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its distribution and accumulation in tissues . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization within cells is influenced by its interactions with binding proteins and its lipophilicity .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with various enzymes and proteins involved in metabolic processes . In the nucleus, it affects gene expression by modulating the activity of transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with various nitriles in the presence of sodium ethoxide as a catalyst .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitropyrimidines.

    Reduction: Aminopyrimidines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Properties

IUPAC Name

N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-6-4(2-9-11)5(10-12)7-3-8-6/h2-3,12H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXCCEBHPKLNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377580
Record name 10X-0991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62597-87-9
Record name 10X-0991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.